Epitetracycline hydrochloride

Description

Table 1: Key structural and physicochemical comparisons

The structural alteration reduces antibacterial efficacy by diminishing ribosomal binding affinity. Nuclear magnetic resonance (NMR) studies confirm that the C4 epimerization disrupts critical hydrogen-bonding interactions with the 30S ribosomal subunit. Despite lower activity, the compound retains the ability to induce tetracycline resistance genes (e.g., tet operons) in environmental bacteria.

Significance as a Degradation Product and Environmental Contaminant

4-Epitetracycline hydrochloride has emerged as a persistent environmental contaminant due to its formation from parent tetracyclines in multiple pathways:

- Agricultural systems : Up to 35% of tetracycline in livestock manure transforms into 4-epitetracycline during storage, with residual concentrations reaching 104 mg/kg in organic fertilizers.

- Wastewater treatment : Municipal plants remove only 15–40% of 4-epitetracycline, leading to effluent concentrations of 4–8 μg/L in surface waters.

- Soil persistence : The compound exhibits a half-life of 28–42 days in agricultural soils, with reversible epimerization maintaining detectable tetracycline levels for months.

Table 2: Environmental occurrence data

| Matrix | Median Concentration | Location | Source |

|---|---|---|---|

| Swine manure | 78.2 mg/kg | China | |

| River water | 6.70 μg/L | Turkey | |

| Agricultural soil | 45.6 μg/kg | EU |

The environmental significance stems from its dual role as both a pseudo-persistent pollutant and a driver of antibiotic resistance. Although 4-epitetracycline has reduced antibacterial activity, it maintains sufficient molecular similarity to tetracycline to:

Properties

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHPQHVWDULOY-DXDJYCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873794 | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-80-6 | |

| Record name | Epitetracycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Epitetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Process Overview

The most well-documented industrial method for synthesizing 4-epitetracycline hydrochloride involves recovering the compound from tetracycline urea double salt crystallization mother liquor. This approach, detailed in CN103553960A , converts residual tetracycline and its isomers in waste streams into high-purity 4-epitetracycline hydrochloride through acidification, filtration, and recrystallization.

Stepwise Protocol

-

Acidification : The mother liquor (pH 7–9) is treated with oxalic acid to adjust the pH to 1.0–3.0, protonating the dimethylamino group at C4 and initiating epimerization.

-

Filtration : Double-layer 621 filter cloth removes insoluble impurities at 25–40°C, yielding a clarified filtrate.

-

Ammonia-Induced Crystallization : The filtrate is cooled to 18–22°C, and 5–15% ammonia solution is slowly added to raise the pH to 4.0–6.0. Temperature is maintained at 5–20°C to favor 4-epitetracycline nucleation.

-

Purification : Crude product (≤32% moisture) is dissolved in water, re-acidified to pH 2.3, and recrystallized using ammonia to achieve pharmaceutical-grade purity (≤1% moisture after flash drying).

Table 1: Key Parameters for Acidification-Crystallization Method

Epimerization of Tetracycline Hydrochloride

pH-Dependent Stereochemical Inversion

Under acidic conditions (pH < 4), tetracycline hydrochloride undergoes reversible epimerization at C4, forming a 1:1 equilibrium mixture of tetracycline and 4-epitetracycline. Industrial processes exploit this equilibrium by:

Catalytic Enhancements

Recent advances utilize Brønsted acids (e.g., HCl) and Lewis acids (e.g., Mg²⁺) to accelerate epimerization:

-

HCl catalysis : 0.1 M HCl at 37°C reduces epimerization time from 48 hours to 12 hours.

-

Metal ion effects : Mg²⁺ coordinates with the oxygens at C11 and C12, stabilizing the transition state and increasing epimerization rate by 40%.

Degradation-Based Synthesis

Thermal and Oxidative Pathways

4-Epitetracycline hydrochloride forms as a degradation product when tetracycline hydrochloride is exposed to:

Industrial Applications

Pharmaceutical manufacturers isolate 4-epitetracycline hydrochloride from aged tetracycline batches, achieving dual objectives:

-

Quality control : Serves as a reference standard for HPLC impurity testing.

-

Waste valorization : Recovers 8–10 g of 4-epitetracycline per liter of expired tetracycline solution, reducing antibiotic discharge into wastewater.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency and Scalability of Preparation Methods

Critical Challenges and Optimization Strategies

Impurity Control

Chemical Reactions Analysis

- Epitetracycline can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are similar to those employed for tetracycline.

- Major products formed from these reactions include various derivatives of epitetracycline.

Scientific Research Applications

Scientific Research Applications

-

Antibiotic Activity

- 4-Epitetracycline hydrochloride exhibits antibiotic properties, albeit with reduced efficacy compared to its parent compound, tetracycline. Studies indicate that its biological activity is approximately 13% that of tetracycline . It has been utilized in various formulations to assess stability and effectiveness against bacterial strains.

- Cell Selection Agent

- Toxicity Studies

- Stability Studies in Formulations

Case Study 1: Stability Assessment in Hydrogel Formulations

A study assessed various hydrogel formulations containing tetracycline hydrochloride and monitored changes in concentration over an 84-day period. The results indicated that formulations with lower ethanol concentrations maintained stability comparable to those without ethanol, while higher concentrations led to rapid degradation of the antibiotic .

Case Study 2: Transformation Processes

Research on the transformation processes of tetracycline derivatives highlighted that 4-epitetracycline can be converted back into biologically active tetracycline under specific conditions. This transformation was monitored using biological assays and spectrophotometric methods, showcasing its potential for therapeutic applications .

Mechanism of Action

- Epitetracycline exerts its effects by specifically binding to the 30S subunit of bacterial ribosomes at the A site.

- This binding inhibits the attachment of aminoacyl-tRNA, thereby blocking peptide chain elongation and disrupting bacterial protein synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4-Epitetracycline hydrochloride and its analogs:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 4-Epitetracycline hydrochloride | 23313-80-6 | C₂₂H₂₄N₂O₈·HCl | 480.89 | 4th position epimer of tetracycline |

| Tetracycline hydrochloride | 64-75-5 | C₂₂H₂₄N₂O₈·HCl | 480.89 | Parent compound; no epimerization |

| 4-Epichlortetracycline hydrochloride | 101342-45-4 | C₂₂H₂₃ClN₂O₈·ClH | 515.34 | Chloride substitution at C7; 4th position epimer |

| 4-Epianhydrotetracycline hydrochloride | N/A (Product Code: DRE-C13174500) | C₂₂H₂₂N₂O₇·HCl | 462.88 | Lacks hydroxyl group at C6; dehydrated derivative |

| 6-Epidoxycycline hydrochloride | N/A | C₂₂H₂₄N₂O₈·HCl | 480.89 | 6th position epimer of doxycycline |

| 4-Epioxytetracycline | N/A | C₂₂H₂₄N₂O₉ | 484.44 (estimated) | Additional hydroxyl group at C5 |

Analytical Significance

Epimers like 4-Epitetracycline and 6-Epidoxycycline are critical in HPLC and UV spectroscopy methods for quantifying impurities in antibiotics. For example, 6-Epidoxycycline must constitute <10% of doxycycline formulations to meet pharmacopeial standards .

Research Implications

- Pharmaceutical Quality Control : Epimers serve as markers for degradation or synthesis inefficiencies.

- Mechanistic Studies: 4-Epichlortetracycline’s immunomodulatory effects provide insights into bacterial-host interactions .

- Regulatory Compliance : Strict limits on epimer impurities (e.g., ≤10% for 6-Epidoxycycline) ensure drug safety and efficacy .

Biological Activity

4-Epitetracycline hydrochloride is an epimer of tetracycline, a well-known antibiotic. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article delves into the biological properties of 4-epitetracycline hydrochloride, supported by data tables, research findings, and case studies.

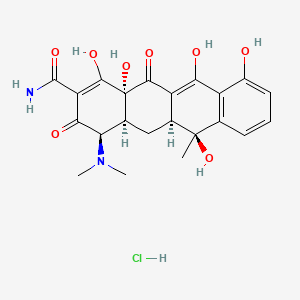

Chemical Structure and Properties

4-Epitetracycline hydrochloride is characterized by its unique stereochemical configuration, which significantly influences its biological activity. The compound's structure can be represented as follows:

This structure is pivotal in determining its interaction with biological systems, particularly in comparison to its parent compound, tetracycline.

Biological Activity Overview

The biological activity of 4-epitetracycline hydrochloride is notably lower than that of tetracycline. According to studies, the antibiotic activity of 4-epitetracycline is approximately 13% that of tetracycline, while 4-epioxytetracycline exhibits even lower activity, less than 10% of oxytetracycline . This diminished efficacy is attributed to the epimerization process that alters the compound's interaction with bacterial ribosomes.

Table 1: Comparative Biological Activity

| Compound | Biological Activity (%) |

|---|---|

| Tetracycline | 100 |

| 4-Epitetracycline | 13 |

| 4-Epioxytetracycline | <10 |

4-Epitetracycline hydrochloride acts primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thus obstructing peptide chain elongation. However, due to its altered structure, the binding affinity is significantly reduced compared to tetracycline .

Toxicological Studies

Despite its reduced antibiotic efficacy, some studies suggest that 4-epitetracycline may exhibit stronger toxic effects in animal models. This raises concerns regarding its safety profile when used therapeutically. Research indicates that while it may not effectively combat bacterial infections, it could pose risks due to potential toxicity .

Case Studies and Research Findings

Several studies have explored the effects and applications of 4-epitetracycline hydrochloride:

- Antibiotic Transformation : A study demonstrated a method for transforming 4-epitetracycline into more biologically active forms through specific chemical processes. This transformation can enhance the overall antibiotic efficacy in mixtures containing higher proportions of the epimer .

- Toxicity Assessment : In a study assessing various tetracycline derivatives, researchers noted that while 4-epitetracycline had lower antibacterial properties, it exhibited significant cytotoxicity in certain cell lines, suggesting a need for careful evaluation before clinical use .

- Pharmacokinetics : Research has shown that the pharmacokinetic profile of 4-epitetracycline differs from tetracycline, affecting its absorption and distribution in biological systems. This may influence dosing regimens if considered for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.